5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride
CAS No.: 2173135-18-5
Cat. No.: VC2906044
Molecular Formula: C7H13Cl2N3
Molecular Weight: 210.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2173135-18-5 |
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Molecular Formula | C7H13Cl2N3 |
Molecular Weight | 210.1 g/mol |
IUPAC Name | 5-pyrrolidin-3-yl-1H-pyrazole;dihydrochloride |
Standard InChI | InChI=1S/C7H11N3.2ClH/c1-3-8-5-6(1)7-2-4-9-10-7;;/h2,4,6,8H,1,3,5H2,(H,9,10);2*1H |
Standard InChI Key | BPPOZVKCXTVITL-UHFFFAOYSA-N |
SMILES | C1CNCC1C2=CC=NN2.Cl.Cl |
Canonical SMILES | C1CNCC1C2=CC=NN2.Cl.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
5-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride features a pyrazole ring substituted at the 5-position with a pyrrolidin-3-yl group. The compound exists as a dihydrochloride salt, which enhances its solubility in various solvents and contributes to its stability. The molecular formula of this compound is C7H13Cl2N3, corresponding to the base structure C7H11N3 with two hydrogen chloride molecules . The structure contains three nitrogen atoms—one within the pyrrolidine ring and two within the pyrazole ring—creating a nitrogen-rich heterocyclic compound with potential for multiple hydrogen bonding interactions.
The compound can be represented by several structural descriptors:
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SMILES: C1CNCC1C2=CC=NN2.Cl.Cl
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InChI: InChI=1S/C7H11N3.2ClH/c1-3-8-5-6(1)7-2-4-9-10-7;;/h2,4,6,8H,1,3,5H2,(H,9,10);2*1H
Physical and Chemical Properties
The key physical and chemical properties of 5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride are summarized in the following table:
Property | Value |
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Molecular Weight | 210.10 g/mol |
Appearance | Crystalline solid |
CAS Number | 2173135-18-5 |
Parent Compound | CID 55286900 (3-(pyrrolidin-3-yl)-1H-pyrazole) |
Creation Date | 2018-03-02 |
Last Modification | 2025-02-08 |
The dihydrochloride salt form of this compound offers advantages in terms of stability, solubility, and bioavailability compared to its free base form. The salt formation occurs at the basic nitrogen sites, primarily at the pyrrolidine nitrogen and potentially at one of the pyrazole nitrogens. This protonation significantly alters the compound's physico-chemical properties, making it more water-soluble and potentially more suitable for pharmaceutical applications.
Stereochemistry
An important aspect of this compound is its stereochemistry. While the basic compound 5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride exists as a racemic mixture, a specific stereoisomer—the (S)-enantiomer—has also been identified and characterized. This stereoisomer, (S)-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride, has a distinct chemical identity with CID 155943757 .
The stereochemistry at the 3-position of the pyrrolidine ring creates a chiral center, resulting in two possible enantiomers: (R) and (S). These stereoisomers have identical physical properties but may exhibit different biological activities due to the stereospecific nature of biological receptors and enzymes. The (S)-enantiomer can be represented by the SMILES notation: C1CNC[C@H]1C2=CC=NN2.Cl.Cl, where the "@H" notation indicates the specific stereochemistry at the chiral center .
Synthesis Methods
Synthetic Routes
The synthesis of 5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride typically involves multiple steps, beginning with the construction of the pyrazole ring and the pyrrolidine ring, followed by their coupling. The general synthetic approach often involves the cyclization of appropriate precursors under controlled conditions to form the heterocyclic rings.
One potential synthetic route may involve:
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Formation of the pyrazole ring through the cyclization of a 1,3-diketone with hydrazine
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Preparation of a suitably functionalized pyrrolidine derivative
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Coupling of the pyrrolidine and pyrazole moieties through appropriate functional group transformations
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Conversion to the dihydrochloride salt by treatment with hydrogen chloride
The synthesis of the (S)-enantiomer would require either the use of chiral starting materials, chiral auxiliaries, or resolution techniques to obtain the stereochemically pure product .
Reaction Conditions
The synthesis of this compound typically requires precise control of reaction conditions to ensure high yield and purity. Key considerations include:
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Temperature control: Many of the cyclization reactions are temperature-sensitive and require gradual heating or cooling to optimize yield.
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Solvent selection: Appropriate solvents must be chosen based on the solubility of reactants and products, as well as their compatibility with the reaction conditions.
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Catalysis: Various catalysts may be employed to facilitate specific transformations, including metal catalysts for coupling reactions.
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Purification: Techniques such as recrystallization, column chromatography, or preparative HPLC may be necessary to obtain the pure compound.
Industrial production methods may utilize continuous flow reactors and other scalable techniques to produce larger quantities of this compound with consistent quality. These methods often involve optimized reaction parameters and automated systems to ensure reproducibility.
Biological Activities
Molecular Interactions
The biological activity of 5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride is closely related to its molecular interactions with specific biological targets. The compound's structural features, particularly the stereochemistry of the pyrrolidine ring and the electronic properties of the pyrazole moiety, contribute to its binding affinity and selectivity toward certain proteins and enzymes.
Key molecular interactions may include:
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Hydrogen bonding: The multiple nitrogen atoms in the structure can participate in hydrogen bonding with amino acid residues in protein binding sites.
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π-π interactions: The aromatic pyrazole ring can engage in π-π stacking interactions with aromatic amino acid residues in target proteins.
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Ionic interactions: The positively charged nitrogen atoms in the salt form can form ionic interactions with negatively charged residues in protein binding pockets.
These molecular interactions determine the compound's affinity and specificity for its biological targets, ultimately influencing its therapeutic potential.
Research Findings
Structure-Activity Relationships
Research into 5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride has revealed important structure-activity relationships (SARs) that guide the development of derivatives with enhanced biological activities. These SARs focus on modifications to both the pyrazole and pyrrolidine moieties to optimize interactions with target proteins and improve pharmacokinetic properties.
Key findings from SAR studies include:
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The position of substitution on the pyrazole ring significantly affects binding affinity, with the 5-position substitution (as in the title compound) showing optimal interactions with certain targets.
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The stereochemistry at the 3-position of the pyrrolidine ring influences biological activity, with the (S)-enantiomer potentially showing different activity profiles compared to the (R)-enantiomer or the racemic mixture .
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Modifications to the pyrrolidine ring, such as additional substituents or ring size changes, can alter binding specificity and metabolic stability.
These structure-activity insights guide medicinal chemists in designing derivatives with improved properties for specific therapeutic applications.
Spectroscopic Analysis
Spectroscopic analysis plays a crucial role in confirming the structure, purity, and properties of 5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride. Various spectroscopic techniques have been employed to characterize this compound:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR spectroscopy provide detailed information about the compound's structure, confirming the presence and connectivity of the pyrazole and pyrrolidine rings. The stereochemistry of the pyrrolidine ring can also be inferred from coupling constants and NOE experiments.
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Infrared (IR) Spectroscopy: IR analysis reveals characteristic absorption bands for functional groups present in the molecule, including N-H stretching vibrations and C=N stretching in the pyrazole ring.
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Mass Spectrometry: Mass spectrometric analysis confirms the molecular weight and fragmentation pattern of the compound, providing additional structural confirmation.
These spectroscopic techniques collectively provide comprehensive structural verification and purity assessment of the compound, essential for research and development purposes.
Comparison with Related Compounds
5-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride belongs to a family of heterocyclic compounds that combine pyrrolidine and pyrazole moieties. Comparing this compound with related structures provides valuable insights into structure-activity relationships and potential applications.
A notable related compound is the positional isomer 4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride, where the pyrrolidine substitution is at the 4-position of the pyrazole ring rather than the 5-position. This structural variation can significantly impact the compound's biological activities and molecular interactions.
Table 2: Comparison of 5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride with related compounds
Compound | Structural Difference | Potential Impact on Activity |
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5-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride | Reference compound | Baseline activity profile |
(S)-5-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride | Specific S-stereochemistry at pyrrolidine C-3 | May exhibit enhanced binding to specific targets due to stereoselectivity |
4-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride | Pyrrolidine attached at position 4 of pyrazole | Different spatial arrangement may alter binding affinity and selectivity |
5-(Pyrrolidin-2-yl)-1H-pyrazole dihydrochloride | Pyrrolidine attachment point changed to C-2 | Modified angle of presentation of the pyrrolidine ring relative to pyrazole |
The specific position of substitution and stereochemistry significantly influence the three-dimensional structure of these molecules, which in turn affects their interactions with biological targets and their potential therapeutic applications.
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